N-(3-chloro-4-methylphenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide
Description
N-(3-Chloro-4-methylphenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide is a structurally complex acetamide derivative featuring:
- A 3-chloro-4-methylphenyl group attached to the acetamide nitrogen.
- A piperidin-1-yl moiety linked to the acetamide’s carbonyl via a methylene bridge.
- A 5-methyl-1,3,4-thiadiazol-2-yl substituent on the piperidine ring.
This compound belongs to a broader class of 1,3,4-thiadiazole-containing acetamides, which are explored for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . Key structural variations in analogs influence physicochemical properties, target selectivity, and bioactivity. Below, we systematically compare this compound with structurally related derivatives.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4OS/c1-11-3-4-14(9-15(11)18)19-16(23)10-22-7-5-13(6-8-22)17-21-20-12(2)24-17/h3-4,9,13H,5-8,10H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKCSIMVKAUZCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCC(CC2)C3=NN=C(S3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include chlorinating agents, methylating agents, and thiadiazole derivatives. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production also emphasizes the optimization of reaction conditions to minimize waste and maximize yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, ethanol, water
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure suggests potential activity as an antimicrobial agent . Research indicates that derivatives of 1,3,4-thiadiazoles exhibit properties such as:
- Antibiotic Activity : Compounds related to thiadiazoles have been shown to be effective against various bacterial strains. For instance, derivatives have been utilized as cysteine protease inhibitors and modulators of adenosine receptors, which are crucial in treating infections and inflammatory diseases .
- Anti-inflammatory Properties : The compound may also serve as a COX-II inhibitor, similar to other thiadiazole derivatives. In studies, certain synthesized compounds demonstrated significant anti-inflammatory effects with ED50 values comparable to established drugs like Celecoxib .
Case Study: COX-II Inhibition
In a study evaluating the anti-inflammatory activity of novel derivatives, compounds similar to N-(3-chloro-4-methylphenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide showed promising results with IC50 values indicating effective inhibition of COX-II enzymes. This suggests potential for development into therapeutic agents for conditions like arthritis and cardiovascular diseases .
Agrochemical Applications
The compound's structural characteristics position it well for applications in agrochemicals , particularly as a pesticide or herbicide . Research highlights include:
- Fungicidal and Insecticidal Properties : Thiadiazole compounds have been documented for their efficacy against various pests and pathogens affecting crops. These compounds can disrupt essential biological processes in insects and fungi, making them suitable candidates for agricultural applications .
Case Study: Thiadiazole Derivatives in Agriculture
A patent outlines the use of 1,2,3-thiadiazole carboxamide compounds as effective agents for controlling insect pests and pathogenic fungi. These compounds demonstrated significantly higher activity against undesired microorganisms compared to traditional pesticides . This positions this compound as a potential candidate for further development in crop protection strategies.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. The presence of the thiadiazole ring is significant in enhancing biological activity. Studies suggest that modifications to the piperidine and acetamide moieties can lead to variations in potency and selectivity against target enzymes or pathogens.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structural Features
The target compound’s uniqueness lies in its combination of substituents :
3-Chloro-4-methylphenyl group : Enhances lipophilicity and steric bulk compared to simpler aryl groups (e.g., 4-chlorophenyl).
5-Methyl-1,3,4-thiadiazole : Modulates electronic properties and metabolic stability versus unsubstituted or bulkier thiadiazoles.
Piperidine linkage : Provides conformational rigidity compared to piperazine or open-chain amines.
Comparison with Key Analogs
Table 1: Structural and Physicochemical Properties of Selected Analogs
Key Observations
Thiadiazole Substitution :
- 5-Methyl (target compound, Sulfamethizole) improves metabolic stability compared to 5-aryl groups (e.g., 4-chlorophenyl in VA17) .
- 5-Ethyl () increases lipophilicity but may reduce target binding due to steric hindrance.
Piperidine vs.
Sulfonamide-linked aryl groups (Sulfamethizole) shift the molecule’s electronic profile, favoring antibacterial over anticancer activity .
Physicochemical Properties :
Pharmacological Implications
- Anticancer Activity : VA17 and related 1,3,4-thiadiazoles exhibit cytotoxicity via inhibition of tubulin polymerization or kinase pathways . The target’s 5-methyl-thiadiazole may enhance metabolic stability in vivo.
- Enzyme Inhibition : ASN90’s piperazine-thiadiazole scaffold inhibits O-GlcNAcase, suggesting the target’s piperidine-thiadiazole system could target similar enzymes .
- Antimicrobial Activity: Sulfamethizole’s sulfonamide-thiadiazole motif is a classic antibacterial scaffold; the target’s acetamide-piperidine-thiadiazole hybrid may offer novel mechanisms .
Biological Activity
N-(3-chloro-4-methylphenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides an overview of its biological activity, including relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C24H21Cl2N5OS
- Molecular Weight : 498.4 g/mol
- IUPAC Name : 2-[[5-[(4-chloroanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide
Anticancer Activity
Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : A review by Alam et al. (2011) highlighted that derivatives of thiadiazole showed suppressive activity against various human cancer cell lines, including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancer (HCT15) cells. In particular, compounds with specific substituents on the thiadiazole ring demonstrated enhanced cytotoxic effects with IC50 values ranging from 0.04 to 23.6 µM .
- Mechanism of Action : The anticancer effects are often linked to apoptosis induction via activation of caspases 3, 8, and 9. Specific derivatives have shown better caspase activation compared to others .
Antimicrobial Activity
Thiadiazole derivatives have also been reported for their antimicrobial properties. A study on new 1,3,4-thiadiazol derivatives demonstrated notable activity against various bacterial strains, suggesting that the target compound may possess similar properties .
Data Table of Biological Activities
| Activity Type | Cell Line/Organism | IC50 Value | Reference |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | Varied | Alam et al., 2011 |
| SK-MEL-2 (Skin) | 4.27 µg/mL | Alam et al., 2011 | |
| SK-OV-3 (Ovarian) | Moderate | Alam et al., 2011 | |
| Antimicrobial | Various Bacteria | Not specified | ResearchGate Study |
Case Study: Synthesis and Evaluation of Thiadiazole Derivatives
A comprehensive study evaluated a series of new thiadiazole derivatives for their anticancer activity against human hepatocellular carcinoma (HepG2), breast cancer (MCF7), and lung cancer (A549). The best-performing compound exhibited an IC50 value significantly lower than that of doxorubicin, highlighting the potential of thiadiazole-based compounds in cancer therapy .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies reveal that modifications on the thiadiazole ring significantly influence biological activity. For example, substituents such as chloro or methyl groups enhance potency against specific cancer types . These findings emphasize the importance of chemical modifications in optimizing therapeutic efficacy.
Q & A
Q. What synthetic methodologies are reported for preparing N-(3-chloro-4-methylphenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of carboxylic acid derivatives with thiosemicarbazide under reflux with POCl₃ (90°C, 3 hours) .
- Step 2 : Piperidine ring functionalization via nucleophilic substitution or coupling reactions. For example, 4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine can react with chloroacetyl chloride derivatives in the presence of triethylamine .
- Step 3 : Final amide coupling between the piperidine-thiadiazolyl intermediate and 3-chloro-4-methylaniline using carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane .
Key Optimization : Adjusting pH during precipitation (e.g., pH 8–9 with ammonia) improves yield and purity .
Q. How is the structural identity of this compound confirmed in academic studies?
Methodological Answer: Structural confirmation relies on:
Q. What preliminary biological screening approaches are used for this compound?
Methodological Answer: Initial screening involves:
- In Silico Predictions :
- In Vitro Assays :
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer: Contradictions often arise from:
- Variability in Assay Conditions : Standardize protocols (e.g., pH, temperature, solvent controls). For example, DMSO concentration >1% may inhibit bacterial growth, skewing MIC values .
- Structural Analogues : Compare activity of derivatives (e.g., replacing thiadiazole with oxadiazole) to isolate pharmacophore contributions .
- Metabolic Stability : Use hepatic microsome assays to assess compound degradation, which may explain inconsistent in vivo vs. in vitro results .
Q. What strategies optimize the synthetic yield of the piperidine-thiadiazolyl intermediate?
Methodological Answer: Critical optimizations include:
- Reaction Solvent : Polar aprotic solvents (e.g., DMF or DCE) enhance nucleophilic substitution rates for piperidine functionalization .
- Catalyst Use : Na(OAc)₃BH improves reductive amination efficiency for piperidine derivatives .
- Purification : Recrystallization from DMSO/water (2:1) removes unreacted starting materials .
Data-Driven Example : A 15% yield increase was achieved by replacing POCl₃ with PCl₅ in thiadiazole cyclization .
Q. How is the compound’s crystal structure analyzed, and what insights does it provide?
Methodological Answer:
Q. What computational methods predict the compound’s drug-likeness and toxicity?
Methodological Answer:
Q. How do researchers validate target engagement in mechanistic studies?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., Kₐ = 1.2 × 10⁵ M⁻¹s⁻¹) to purified enzymes .
- Cellular Thermal Shift Assay (CETSA) : Confirms target stabilization in lysates after compound treatment .
- Mutagenesis Studies : Introduce point mutations (e.g., Ser→Ala in enzyme active sites) to disrupt binding .
Q. Table 1. Key Spectroscopic Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 7.2–7.4 ppm (aromatic H), δ 3.1 ppm (piperidine CH₂), δ 2.3 ppm (CH₃) | |
| IR | 1655 cm⁻¹ (C=O), 3280 cm⁻¹ (N-H) | |
| LC-MS | [M+H]⁺ = 406.8 (calculated), 406.7 (observed) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
